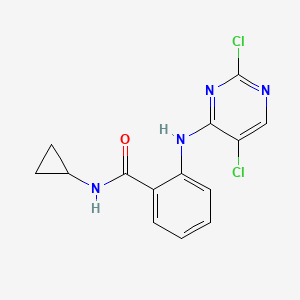
N-cyclopropyl-2((2,5-dichloropyrimidin-4-yl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a cyclopropyl group and a dichloropyrimidine moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a series of reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes scaling up the reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Amines, thiols, in the presence of bases like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]pyridine
- N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]thiophene
- N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzene
Uniqueness
N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide stands out due to its specific combination of a benzamide core with a cyclopropyl group and a dichloropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12Cl2N4O |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(2,5-dichloropyrimidin-4-yl)amino]benzamide |
InChI |
InChI=1S/C14H12Cl2N4O/c15-10-7-17-14(16)20-12(10)19-11-4-2-1-3-9(11)13(21)18-8-5-6-8/h1-4,7-8H,5-6H2,(H,18,21)(H,17,19,20) |
InChI Key |
MSNKMYLFELIEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC3=NC(=NC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















